1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-4-8-19(9-5-17)24-26-25(32-27-24)20-10-13-22(30)28(16-20)15-18-6-11-21(12-7-18)29-14-2-3-23(29)31/h4-13,16H,2-3,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSBFYIPYKREPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.
Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyridinone Ring Formation: The final step involves the construction of the pyridinone ring, which can be achieved through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, hydrazides, carboxylic acid derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally analogous compounds reveals key differences in substituents, biological activity, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Insights from Comparison:
Trifluoromethoxy and nitro groups (in analogs) enhance metabolic stability but may reduce aqueous solubility .
Hydrogen-Bonding and Target Engagement :
- The 2-oxopyrrolidinyl moiety in the target compound provides hydrogen-bonding sites, likely critical for interactions with polar residues in enzyme active sites (e.g., FLAP) .
- Piperazine/piperidine substituents (e.g., in ) improve solubility but may introduce off-target effects due to basic nitrogen .
Biological Activity Trends :
- Oxadiazole-containing compounds (target and ) are associated with FLAP binding and anti-inflammatory activity, while isoxazoles () lack this specificity .
- Multi-target activity (e.g., ) correlates with flexible substituents like trifluoromethyl and piperazine, enabling interactions with diverse receptors .
Synthetic Considerations: Common synthetic routes involve Ullmann coupling or nucleophilic substitution for benzyl-oxadiazole/pyrrolidinone linkages (e.g., ) . Crystallographic data () confirm structural stability, critical for formulation development .
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrrolidinone derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-pyrrolidinone core .
- Step 2 : Oxadiazole ring formation via cyclization of amidoxime intermediates with activated carbonyl groups (e.g., using EDCI/HOBt coupling) .
- Step 3 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization from ethanol .
- Key parameters : Temperature control (60–80°C for cyclization), anhydrous solvents, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Answer :
- In vitro : Screen against kinase targets (e.g., EGFR, MAPK) using fluorescence polarization assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structure elucidation?
- Answer :
- Scenario : Discrepancies in NOESY correlations vs. crystallographic data.
- Method :
Validate NMR assignments using 2D techniques (HSQC, HMBC) .
Perform DFT calculations (e.g., Gaussian) to predict theoretical NMR shifts .
Re-examine crystallization conditions (e.g., solvent polarity, temperature) to obtain higher-resolution X-ray data .
Q. What experimental design optimizes yield in oxadiazole ring formation?
- Answer :
- Variables : Solvent (DMF vs. THF), catalyst (EDCI vs. DCC), and reaction time (12–24 hr).
- DOE Approach :
- Use a factorial design to test interactions between variables .
- Monitor reaction progress via TLC (silica, UV visualization).
- Case Study : Substituting DMF with 1,4-dioxane increased yield from 45% to 68% due to reduced side reactions .
Q. How to address conflicting bioactivity data across cell lines?
- Answer :
- Hypothesis : Cell-specific metabolism or off-target effects.
- Methods :
Metabolic Profiling : LC-MS/MS to identify active metabolites .
Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets .
Pathway Analysis : RNA-seq to compare gene expression profiles in responsive vs. non-responsive lines .
Q. What strategies mitigate degradation during long-term stability studies?
- Answer :
- Degradation Pathways : Hydrolysis (oxadiazole ring) or oxidation (pyridinone).
- Stabilization :
- Formulation : Lyophilization with trehalose (prevents hydrolysis) .
- Storage : Argon-atmosphere vials at -80°C (reduces oxidation) .
- Analytical Monitoring : Forced degradation studies under ICH guidelines (acid/heat/light stress) .
Data Contradiction & Validation
Q. How to validate computational docking predictions with experimental results?
- Answer :
- Docking Software : AutoDock Vina or Glide (rigid vs. flexible docking modes).
- Validation Steps :
Compare predicted binding poses with X-ray co-crystal structures (if available) .
Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .
Mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
